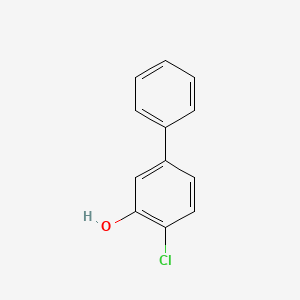

2-Chloro-5-phenylphenol

Übersicht

Beschreibung

2-Chloro-5-phenylphenol is an organic compound belonging to the class of phenols. It is characterized by the presence of a chlorine atom and a phenyl group attached to the benzene ring. This compound is known for its antimicrobial properties and is used in various applications, including disinfectants and preservatives.

Wirkmechanismus

Target of Action

Similar compounds, such as chlorinated nitrophenols, have been reported to interact with various enzymes and proteins in bacterial cells .

Mode of Action

It’s known that chlorinated phenols can interact with cellular components, potentially disrupting normal cellular functions . For instance, MnpA, a NADPH-dependent nitroreductase, catalyzes the partial reduction of 2-chloro-5-nitrophenol to 2-chloro-5-hydroxylaminophenol .

Biochemical Pathways

Research on a similar compound, 2-chloro-5-nitrophenol, suggests that it is degraded by bacteria via partial reductive pathways . The enzyme MnpA catalyzes the partial reduction of 2-chloro-5-nitrophenol to 2-chloro-5-hydroxylaminophenol, and MnpC, an aminohydroquinone dioxygenase, is likely responsible for the ring-cleavage reaction of 2-chloro-5-nitrophenol degradation .

Pharmacokinetics

It’s known that similar compounds can be metabolized by various enzymes in bacterial cells .

Result of Action

Similar compounds have been reported to exhibit significant photomechanic effects . The 1H NMR spectral changes for the microcrystals before and after UV irradiation suggest that photodimerization is the driving force for the light-induced macroscopic mechanic movements .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-Chloro-5-phenylphenol. For instance, exposure to ambient air pollution, such as PM2.5, can affect the settlement intention of floating populations . .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 2-Chloro-5-phenylphenol can be synthesized through several methods. One common method involves the nucleophilic aromatic substitution of 2-chlorophenol with phenyl magnesium bromide under controlled conditions. The reaction typically requires a catalyst such as copper chloride and is carried out in an inert atmosphere to prevent oxidation.

Industrial Production Methods: In industrial settings, this compound is produced through the chlorination of 5-phenylphenol. This process involves the use of chlorine gas in the presence of a catalyst such as ferric chloride. The reaction is conducted at elevated temperatures to ensure complete chlorination.

Analyse Chemischer Reaktionen

Types of Reactions: 2-Chloro-5-phenylphenol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form quinones in the presence of strong oxidizing agents.

Reduction: The compound can be reduced to the corresponding phenol using reducing agents like sodium borohydride.

Substitution: It can undergo electrophilic substitution reactions, such as nitration and sulfonation, to introduce additional functional groups onto the aromatic ring.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Substitution: Concentrated sulfuric acid for sulfonation and concentrated nitric acid for nitration.

Major Products Formed:

Oxidation: Quinones and other oxidized derivatives.

Reduction: The corresponding phenol.

Substitution: Nitro and sulfonic acid derivatives.

Wissenschaftliche Forschungsanwendungen

2-Chloro-5-phenylphenol has a wide range of applications in scientific research:

Chemistry: Used as a starting material for the synthesis of more complex organic compounds.

Biology: Investigated for its antimicrobial properties and potential use in disinfectants.

Medicine: Explored for its potential therapeutic effects, particularly in antimicrobial formulations.

Industry: Utilized as a preservative in various products, including cosmetics and personal care items.

Vergleich Mit ähnlichen Verbindungen

- 2-Chloro-4-phenylphenol

- 2-Chloro-6-phenylphenol

- 4-Chloro-5-phenylphenol

Comparison: 2-Chloro-5-phenylphenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it exhibits higher antimicrobial activity and stability, making it more effective in various applications. The presence of the chlorine atom at the 2-position and the phenyl group at the 5-position enhances its ability to interact with microbial cell membranes and enzymes, contributing to its superior performance.

Biologische Aktivität

2-Chloro-5-phenylphenol is a compound that has garnered attention due to its diverse biological activities, including antimicrobial, antitumor, and antiviral properties. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and data tables that highlight its implications in various fields.

Chemical Structure and Properties

This compound has the chemical formula and is classified as a chlorinated phenolic compound. Its structure consists of a phenolic hydroxyl group attached to a biphenyl framework, which is believed to contribute to its biological activities.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against various bacteria and fungi. It has been tested against common pathogens such as:

- Staphylococcus aureus

- Escherichia coli

- Candida albicans

In vitro studies have shown that the compound can inhibit the growth of these microorganisms, making it a candidate for use in disinfectants and preservatives .

Antitumor Activity

The compound has also demonstrated promising antitumor activity. It has been evaluated against several cancer cell lines, including:

- Breast cancer (MCF-7)

- Lung cancer (A549)

- Colon cancer (HT-29)

In these studies, this compound induced apoptosis and inhibited cell proliferation in a dose-dependent manner. For instance, at concentrations above 50 µM, significant reductions in cell viability were observed .

Antiviral Activity

Preliminary studies suggest that this compound possesses antiviral properties, particularly against viruses such as herpes simplex virus (HSV) and human immunodeficiency virus (HIV). The mechanism of action appears to involve disruption of viral replication processes .

Toxicological Profile

Despite its beneficial biological activities, the toxicological profile of this compound raises concerns. Studies indicate potential hepatotoxicity and carcinogenic effects in animal models:

- Carcinogenicity : Long-term studies have identified the urinary bladder as a primary target organ for carcinogenic effects in male rats, with doses as low as 200 mg/kg leading to hyperplasia and transitional cell carcinomas .

- Hepatotoxicity : Increased liver weights and incidences of hepatocellular adenomas have been reported in both rats and mice at high doses .

Table 1: Summary of Biological Activities

| Activity Type | Target Organism/Cancer Type | Observed Effects |

|---|---|---|

| Antimicrobial | Staphylococcus aureus | Growth inhibition |

| Escherichia coli | Growth inhibition | |

| Candida albicans | Growth inhibition | |

| Antitumor | MCF-7 (Breast cancer) | Induced apoptosis |

| A549 (Lung cancer) | Inhibited proliferation | |

| HT-29 (Colon cancer) | Inhibited proliferation | |

| Antiviral | Herpes simplex virus | Disruption of viral replication |

| HIV | Disruption of viral replication |

Table 2: Toxicological Findings

| Study Type | Organ/System Affected | Observed Effects |

|---|---|---|

| Carcinogenicity | Urinary bladder | Hyperplasia, papillomas |

| Liver | Increased relative weights | |

| Hepatocellular adenomas |

Case Studies

- Case Study on Antimicrobial Efficacy : A study conducted by researchers demonstrated that formulations containing this compound were effective in reducing bacterial load on contaminated surfaces by over 99% within minutes of application.

- Case Study on Antitumor Mechanisms : In vitro assays indicated that treatment with this compound led to increased levels of reactive oxygen species (ROS) in breast cancer cells, suggesting a potential mechanism for its antitumor effects through oxidative stress induction.

Current Research Trends

Ongoing research focuses on optimizing the synthesis of this compound derivatives to enhance its biological activity while reducing toxicity. Investigations are also exploring its potential applications in pharmaceuticals and agriculture as an antimicrobial agent.

Eigenschaften

IUPAC Name |

2-chloro-5-phenylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9ClO/c13-11-7-6-10(8-12(11)14)9-4-2-1-3-5-9/h1-8,14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLOLMJZKXRFOOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=C(C=C2)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70334081 | |

| Record name | 2-chloro-5-phenylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70334081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18773-38-1 | |

| Record name | 2-chloro-5-phenylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70334081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Chloro-5-phenylphenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.